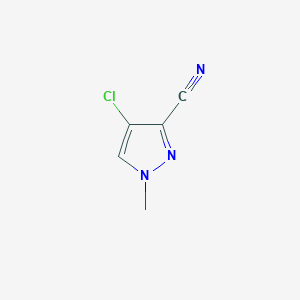

4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

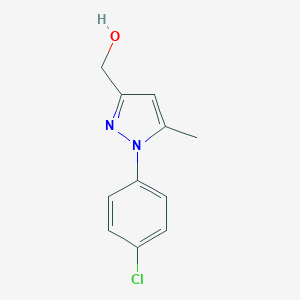

4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, also known as CMP, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is a pyrazole derivative, which has a unique chemical structure that makes it useful for a range of applications.

Aplicaciones Científicas De Investigación

Chemistry and Synthesis of Heterocycles

The reactivity of derivatives similar to 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is valuable for synthesizing a range of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. These compounds are used as a privileged scaffold in the synthesis of heterocycles and dyes, offering mild reaction conditions and versatility in generating cyanomethylene dyes from various precursors including amines and phenols (Gomaa & Ali, 2020).

Medicinal Chemistry and Biological Activities

Methyl-substituted pyrazoles, closely related to this compound, exhibit a wide spectrum of biological activities, highlighting their significance as potent medicinal scaffolds. These derivatives have been studied extensively for their therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory properties (Sharma et al., 2021).

Anticancer Applications

The synthesis and application of pyrazoline derivatives, including those related to this compound, have been explored for developing new anticancer agents. These compounds exhibit significant biological effects, encouraging further research into their potential as anticancer moieties (Ray et al., 2022).

Catalysis and CO2 Conversion

Innovative transformations involving derivatives of this compound have been studied for CO2 capture and conversion into value-added chemicals. Ionic liquids based on these compounds have shown promise as solvents and catalysts for this purpose, demonstrating the role of such heterocycles in environmental chemistry (Zhang et al., 2023).

Mecanismo De Acción

Target of Action

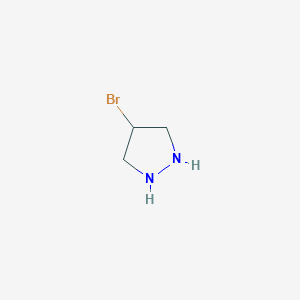

The primary targets of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific pocket in the target organism, known as the LmPTR1 pocket . The compound has a desirable fitting pattern in this pocket, which is characterized by a lower binding free energy . This interaction leads to changes in the target organism that result in the compound’s antileishmanial and antimalarial activities .

Biochemical Pathways

It is known that the compound’s interaction with its targets disrupts the normal functioning of the organisms, leading to their death . This results in the compound’s antileishmanial and antimalarial effects .

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability, which in turn influences its efficacy .

Result of Action

The compound has been shown to have potent antileishmanial and antimalarial activities . For instance, it displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .

Safety and Hazards

4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Propiedades

IUPAC Name |

4-chloro-1-methylpyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3/c1-9-3-4(6)5(2-7)8-9/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGBVTFJVGRBCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381955 |

Source

|

| Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-86-1 |

Source

|

| Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)

![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)

![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)